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Compound of Interest

Compound Name: Isoamyl angelate

Cat. No.: B085175

For Researchers, Scientists, and Drug Development Professionals
Introduction

Isoamyl angelate ((Z)-3-methylbutyl 2-methylbut-2-enoate) is an organic ester naturally found
in the essential oil of Roman chamomile (Chamaemelum nobile).[1] It is recognized for its
characteristic sweet, fruity, and floral aroma, making it a valuable compound in the flavor and
fragrance industries.[1] Beyond its sensory properties, understanding the thermochemical
characteristics of isoamyl angelate is crucial for applications in drug development, formulation,
and chemical synthesis, where thermal stability, reaction energetics, and phase behavior are
critical parameters.

This technical guide provides a summary of the available physical properties of isoamyl
angelate and outlines the standard experimental and computational methodologies that would
be employed to determine its key thermochemical data, including enthalpy of formation, heat
capacity, and entropy. While specific experimental thermochemical data for isoamyl angelate
is not readily available in the current literature, this guide offers a comprehensive framework for
its determination and interpretation, drawing on established protocols for similar unsaturated
esters.

Physicochemical Properties of Isoamyl Angelate

A summary of the known physical and chemical properties of isoamyl angelate is presented
below. This data is essential for the design of experiments aimed at determining its
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thermochemical properties.

Property Value Reference(s)
Molecular Formula C10H1802 [2][3]
Molecular Weight 170.25 g/mol [2][3]
Z)-3-methylbutyl 2-methylbut-
IUPAC Name @ yRuY Y
2-enoate
Angelic Acid Isoamyl Ester,
Synonyms Isoamyl (Z2)-2-Methyl-2- [4]
butenoate
CAS Number 10482-55-0 [2][31[4]
Colorless to almost colorless
Appearance o [4]
clear liquid
Purity (Commercial) >99.0% (GC) [4][5]
Boiling Point 201-209 °C at 760 mmHg [2][6]
Specific Gravity 0.889-0.894 @ 25 °C [6]
Refractive Index 1.437-1.442 @ 20 °C [6]

Flash Point

80 °C (176 °F)

[1](6]

Vapor Pressure

0.206 mmHg @ 25 °C

(estimated)

[6]

Solubility

Soluble in alcohol; sparingly
soluble in water (53.9 mg/L @
25 °C, estimated)

[6]

Experimental Protocols for Thermochemical Data

Determination

The following section details the primary experimental techniques used to measure the key

thermochemical properties of organic esters. These protocols are directly applicable for the
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characterization of isoamyl angelate.

Enthalpy of Formation (AfH®)

The standard enthalpy of formation is a fundamental thermochemical quantity. For organic
compounds like isoamyl angelate, it is typically determined using combustion calorimetry.

Methodology: Static Bomb Combustion Calorimetry

o Sample Preparation: A precise mass of high-purity (>99.5%) isoamyl angelate is placed in a
crucible within a high-pressure vessel known as a "bomb."

e Pressurization: The bomb is filled with high-pressure oxygen (typically around 30 atm).

e Ignition: The sample is ignited by passing an electric current through a fuse wire in contact
with the sample.

o Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat
released during the combustion of the sample is absorbed by the water and the calorimeter,
causing a temperature rise. This temperature change is measured with high precision.

o Calculation: The energy of combustion is calculated from the temperature rise and the heat
capacity of the calorimeter system (determined by calibrating with a substance of known
combustion energy, such as benzoic acid). The standard enthalpy of formation is then
derived from the energy of combustion using Hess's law.

Heat Capacity (Cp)

Heat capacity, the amount of heat required to raise the temperature of a substance by a given
amount, is a crucial parameter for understanding thermal stability and for calculating changes
in enthalpy and entropy with temperature.

Methodology: Differential Scanning Calorimetry (DSC)

o Sample Preparation: A small, precisely weighed sample of isoamyl angelate (typically 5-15
mg) is hermetically sealed in an aluminum pan.[7] An empty, sealed pan is used as a
reference.
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o Temperature Program: The sample and reference pans are placed in the DSC instrument
and subjected to a controlled temperature program, which includes a heating ramp at a
constant rate (e.g., 10 °C/min) over the desired temperature range.[8] The instrument is
continuously purged with an inert gas like nitrogen.[7]

o Measurement: The DSC measures the difference in heat flow required to maintain the
sample and reference at the same temperature. This differential heat flow is directly
proportional to the heat capacity of the sample.

o Calibration: The instrument is calibrated for temperature and heat flow using standard
materials with known melting points and enthalpies of fusion (e.g., indium).[7]

Enthalpy of Vaporization (AvapH) and Vapor Pressure

The enthalpy of vaporization is the energy required to transform a given quantity of a
substance from a liquid to a gas. It is often determined by measuring the vapor pressure at
different temperatures.

Methodology: Transpiration Method

o Apparatus: The transpiration method involves passing a stream of an inert carrier gas (e.g.,
nitrogen) at a precisely controlled flow rate through a saturator containing the liquid sample
of isoamyl angelate. The saturator is maintained at a constant temperature.

e Saturation: The carrier gas becomes saturated with the vapor of the substance.

e Condensation and Quantification: The vapor-saturated gas stream is then passed through a
condenser or a trap where the vapor is collected. The amount of condensed substance is
determined gravimetrically or by other analytical techniques.

o Calculation: The partial pressure of the substance at that temperature is calculated from the
amount of condensed vapor and the total volume of the carrier gas passed through the
system.

o Clausius-Clapeyron Equation: By repeating this measurement at various temperatures, the
enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm
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of the vapor pressure versus the inverse of the absolute temperature, according to the

Clausius-Clapeyron equation.

Logical Workflow for Thermochemical
Characterization

The following diagram illustrates the logical workflow for the complete thermochemical
characterization of isoamyl angelate, from initial sample purification to the final determination

and validation of its properties.
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Workflow for Thermochemical Characterization of Isoamyl Angelate
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Caption: Logical workflow for the experimental determination and computational validation of
thermochemical data.

Computational Approaches

In the absence of experimental data, or for validation purposes, computational chemistry
provides powerful tools for estimating thermochemical properties.[9]
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e Ab Initio Calculations: High-level quantum mechanical methods, such as G3MP2 and
Density Functional Theory (DFT), can be used to calculate the standard enthalpy of
formation of molecules like isoamyl angelate.[8][9] These calculations are often performed
in conjunction with isodesmic reaction schemes, where the number and types of bonds are
conserved on both sides of a hypothetical reaction, to reduce systematic errors and improve
accuracy.

o Group Additivity Methods: These are empirical methods that estimate thermochemical
properties by summing the contributions of individual molecular groups. While less accurate
than ab initio methods, they provide a rapid means of estimation and are useful for checking
the consistency of experimental or calculated data.

Conclusion

While specific, experimentally determined thermochemical data for isoamyl angelate are not
currently published, this guide outlines the established experimental and computational
methodologies required for their determination. The protocols for combustion calorimetry,
differential scanning calorimetry, and the transpiration method are the standard approaches for
obtaining high-quality data on enthalpy of formation, heat capacity, and enthalpy of vaporization
for organic esters. For researchers and professionals in drug development and chemical
synthesis, applying these methods will yield the critical data needed to model the behavior of
isoamyl angelate in their respective applications, ensuring process safety, efficiency, and
product stability. The validation of experimental results with computational methods is strongly
recommended to ensure the accuracy and reliability of the final thermochemical data set.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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